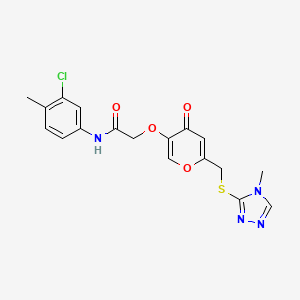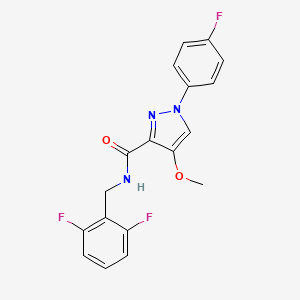
1,1'-(1,4-Diazepane-1,4-diyl)bis(prop-2-en-1-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1,1’-(1,4-Diazepane-1,4-diyl)bis(prop-2-en-1-one)” is also known as 1,4-Diacryloylhexahydrodiazepine . It has a molecular formula of C11H16N2O2 and a molecular weight of 208.26 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, pyrazine was reacted with propionic anhydride in the presence of zinc powder. The mixture was refluxed until complete conversion of pyrazine was observed, as monitored by TLC. The products were recrystallized from propionic anhydride, and all products were further purified by crystallization from methanol .Molecular Structure Analysis
The molecular structure of “1,1’-(1,4-Diazepane-1,4-diyl)bis(prop-2-en-1-one)” is characterized by a diazepane ring, which is a seven-membered ring with two nitrogen atoms . The diazepane ring is connected to two prop-2-en-1-one groups .Chemical Reactions Analysis
The reaction used in the synthesis is a nucleophilic substitution of 1,4-dihydropyrazine and propionic anhydride . 1,4-dihydropyrazines are a kind of heterocyclic non-conjugated dialkene, containing 8p-electrons and characterized as nonaromatic compounds . They are intrinsically distinct from 1,4-dihydropyridines and 4H-pyrans, despite their resemblance in structure .Scientific Research Applications
Catalytic Applications
Manganese(III) complexes with diazepane-based ligands have been investigated for their catalytic abilities in the epoxidation of olefins. These complexes demonstrated enhanced chemoselective catalysis for the epoxidation of specific substrates like cyclohexene and styrene, attributed to the Lewis acidity modulation of the Mn(III) center by the ligand's substituents. The study highlights the ligand's influence on the reactivity and selectivity of the catalytic process, making it a potential candidate for targeted synthetic applications (Sankaralingam & Palaniandavar, 2014).
Material Science and Coordination Chemistry
Research into coordination polymers using diazepane-based ligands with cadmium and cobalt nitrate hydrates has resulted in the formation of novel coordination polymers. These studies explore the structural characteristics and potentially pave the way for the development of materials with specific magnetic, optical, or conductive properties (Dong et al., 2000).
Organic Synthesis and Reactivity
Diazepane derivatives have been utilized in the synthesis of complex organic frameworks. For instance, the reaction of disilyne with silylcyanide forming a diazepane analog underscores the utility of diazepane structures in facilitating unique chemical transformations. Such reactions offer insights into the reactivity of silicon-containing compounds and open avenues for creating novel organosilicon materials (Takeuchi et al., 2010).
Bio-inspired Catalysis
Iron(III) complexes of diazepane-based ligands have been investigated as models for enzymes involved in the dioxygenase-mediated cleavage of catechols. These complexes serve as functional and structural mimics for enzymes, offering insights into the mechanisms of biologically relevant transformations and suggesting potential applications in biomimetic catalysis (Mayilmurugan et al., 2008).
Proton Exchange Membranes
The synthesis of semifluorinated sulfonated polytriazole copolymers using diazepane derivatives has been reported, with applications in fuel cell technology. These materials, characterized by high ion exchange capacity and thermal stability, demonstrate the role of diazepane structures in developing advanced materials for energy applications (Saha et al., 2017).
properties
IUPAC Name |
1-(4-prop-2-enoyl-1,4-diazepan-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-3-10(14)12-6-5-7-13(9-8-12)11(15)4-2/h3-4H,1-2,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJVYJJWYLFVSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCN(CC1)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 5-(cyclopropanecarbonylamino)-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2698365.png)
![(3S,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylic acid](/img/structure/B2698366.png)
![3-((5-(isopropylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2698367.png)
amino}-1lambda6-thiolane-1,1-dione](/img/structure/B2698368.png)
![2-(2-Methoxyethyl)-6-[(4-methoxyphenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2698369.png)

![butyl 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate](/img/structure/B2698375.png)
![6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2698376.png)
![2-[1-(1-Propan-2-ylimidazol-4-yl)sulfonylazetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2698378.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-(4-nitrophenyl)acetamide](/img/structure/B2698380.png)